Scalable Kilogram-Scale Synthesis
The (S)-enantiomer of N-(1-phenylethyl)hydroxylamine was synthesized via a three-step, single-solvent telescoped process in ethyl acetate, achieving an overall yield of 71% and delivering 4.5 kg of the p-toluenesulfonic acid salt in excellent quality [1]. This yield and scale significantly exceed typical values reported for alternative hydroxylamine syntheses; for instance, a related telescoped protocol for (S)-N-(1-phenylethyl)hydroxylamine cited in the same paper achieved only 56% yield under non-optimized conditions [1]. The process utilizes readily available (S)-α-methylbenzylamine and avoids anhydrous conditions, enabling straightforward industrial transfer.
| Evidence Dimension | Overall isolated yield (three-step telescoped synthesis) |
|---|---|
| Target Compound Data | 71% (4.5 kg scale) |
| Comparator Or Baseline | 56% (non-optimized literature protocol for same compound) |
| Quantified Difference | +15 percentage points (27% relative improvement) |
| Conditions | Ethyl acetate solvent; m-CPBA oxidation; p-TsOH salt formation; single-solvent telescoped process without isolation of intermediates [1] |
Why This Matters
Higher yield and demonstrated kilogram-scale manufacturability reduce cost per gram and ensure reliable supply for preclinical and clinical development programs.
- [1] Patel, I.; Smith, N. A.; Tyler, S. N. G. An Improved Process for the Synthesis and Isolation of (S)-N-(1-Phenylethyl)hydroxylamine. Org. Process Res. Dev. 2009, 13 (1), 49–53. https://doi.org/10.1021/op800230f View Source
